Sequence and Glycosylation Divergence: Achacin vs. Aplysianin A
Achacin shares only 50% overall amino acid sequence identity with its closest known homolog, aplysianin A from the sea hare Aplysia kurodai [1]. Moreover, achacin contains four potential N‑glycosylation sites, whereas aplysianin A harbors six [2]. This 50% divergence and the difference in glycosylation capacity directly impact receptor recognition, protein stability, and the spectrum of antimicrobial activity, making the two proteins functionally non‑interchangeable.
| Evidence Dimension | Amino acid sequence identity |
|---|---|
| Target Compound Data | 502 amino acid mature peptide, 4 N‑glycosylation sites |
| Comparator Or Baseline | Aplysianin A: 556 amino acid precursor, 6 N‑glycosylation sites |
| Quantified Difference | 50% overall sequence identity; 4 vs 6 glycosylation sites |
| Conditions | cDNA cloning and sequence alignment |
Why This Matters
A user seeking an antimicrobial glycoprotein with a defined sequence identity must not assume that aplysianin A or other homologs will perform identically to achacin.
- [1] Takamatsu, N., et al. (1995). Molecular cloning of the defense factor in the albumen gland of the sea hare Aplysia kurodai. FEBS Letters, 377(3), 373-376. doi:10.1016/0014-5793(95)01375-X. View Source
- [2] Obara, K., et al. (1992). Molecular cloning of the antibacterial protein of the giant African snail, Achatina fulica Férussac. European Journal of Biochemistry, 209(1), 1-6. doi:10.1111/j.1432-1033.1992.tb17254.x. View Source
